(3Z)-5-(2,5-Dimethoxyphenyl)-3-{[4-(dimethylamino)phenyl]methylidene}-2,3-dihydrofuran-2-one
Overview
Description
(3Z)-5-(2,5-Dimethoxyphenyl)-3-{[4-(dimethylamino)phenyl]methylidene}-2,3-dihydrofuran-2-one is a synthetic organic compound It is characterized by the presence of a dihydrofuranone ring, substituted with dimethoxyphenyl and dimethylaminophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-(2,5-Dimethoxyphenyl)-3-{[4-(dimethylamino)phenyl]methylidene}-2,3-dihydrofuran-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the dihydrofuranone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dimethoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the dimethylaminophenyl group: This can be done through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-(2,5-Dimethoxyphenyl)-3-{[4-(dimethylamino)phenyl]methylidene}-2,3-dihydrofuran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-5-(2,5-Dimethoxyphenyl)-3-{[4-(dimethylamino)phenyl]methylidene}-2,3-dihydrofuran-2-one can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms and kinetics.
Biology
In biological research, this compound could be investigated for its potential biological activity. It may interact with various biomolecules, making it a candidate for drug discovery and development.
Medicine
The compound may have potential medicinal applications, such as acting as a lead compound for the development of new pharmaceuticals. Its interactions with biological targets could be explored for therapeutic purposes.
Industry
In industry, this compound could be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3Z)-5-(2,5-Dimethoxyphenyl)-3-{[4-(dimethylamino)phenyl]methylidene}-2,3-dihydrofuran-2-one would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-5-(2,5-Dimethoxyphenyl)-3-{[4-(methylamino)phenyl]methylidene}-2,3-dihydrofuran-2-one
- (3Z)-5-(2,5-Dimethoxyphenyl)-3-{[4-(ethylamino)phenyl]methylidene}-2,3-dihydrofuran-2-one
- (3Z)-5-(2,5-Dimethoxyphenyl)-3-{[4-(propylamino)phenyl]methylidene}-2,3-dihydrofuran-2-one
Uniqueness
The uniqueness of (3Z)-5-(2,5-Dimethoxyphenyl)-3-{[4-(dimethylamino)phenyl]methylidene}-2,3-dihydrofuran-2-one lies in its specific substitution pattern and the presence of both dimethoxyphenyl and dimethylaminophenyl groups. These structural features may confer unique chemical and biological properties, distinguishing it from similar compounds.
Properties
IUPAC Name |
(3Z)-5-(2,5-dimethoxyphenyl)-3-[[4-(dimethylamino)phenyl]methylidene]furan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-22(2)16-7-5-14(6-8-16)11-15-12-20(26-21(15)23)18-13-17(24-3)9-10-19(18)25-4/h5-13H,1-4H3/b15-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHMRQYMTBUJSY-PTNGSMBKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C=C(OC2=O)C3=C(C=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C=C(OC2=O)C3=C(C=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.